3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester
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Overview
Description
3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[221]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester is a complex organic compound with a unique structure that combines a thiophene ring, a bicyclic heptane structure, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylic acid group through a Friedel-Crafts acylation reaction. The bicyclic heptane structure can be synthesized separately and then coupled with the thiophene derivative using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final esterification step can be achieved using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acylation and coupling steps, as well as the development of more efficient catalysts for the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid: A simpler thiophene derivative with similar functional groups.
Pentanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: A bicyclic ester with a different functional group arrangement.
Uniqueness
3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester is unique due to its combination of a thiophene ring, a bicyclic heptane structure, and multiple functional groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[(3-methoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-7-5-10(16(21)22-2)14(23-7)17-13(18)11-8-3-4-9(6-8)12(11)15(19)20/h5,8-9,11-12H,3-4,6H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVURSVIBGLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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